Enhanced Lipophilicity (XLogP3-AA) Compared to Propafenone and Unsubstituted Analogs
3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone exhibits a computed XLogP3-AA value of 4.3, which is 1.0 unit higher than the clinically used antiarrhythmic agent propafenone (XLogP3-AA 3.3) [1][2]. This difference indicates a significantly higher lipophilicity, which can influence membrane permeability, metabolic stability, and off-target binding profiles in cellular and in vivo models. Such a shift in lipophilicity is a critical parameter for optimizing pharmacokinetic properties in lead optimization campaigns.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Propafenone: 3.3 |
| Quantified Difference | +1.0 (30% increase in predicted logP) |
| Conditions | PubChem computed property using XLogP3 3.0 algorithm |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting this compound over less lipophilic analogs when exploring hydrophobic binding pockets or optimizing blood-brain barrier penetration.
- [1] PubChem. (2025). 3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone. Compound Summary for CID 24726141. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24726141. View Source
- [2] PubChem. (2025). Propafenone. Compound Summary for CID 4932. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4932. View Source
